molecular formula C12H9ClFNOS B5340077 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B5340077
M. Wt: 269.72 g/mol
InChI Key: YYMIINJXRCYWMH-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H9ClFNOS and a molecular weight of 269.72 g/mol . This compound is characterized by the presence of a benzamide core substituted with chlorine, fluorine, and a thiophen-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with thiophen-2-ylmethanamine under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMIINJXRCYWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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